molecular formula C9H11N3 B14838677 N-Ethyl-1H-indazol-7-amine

N-Ethyl-1H-indazol-7-amine

Cat. No.: B14838677
M. Wt: 161.20 g/mol
InChI Key: HMCSDLRWPXVRCH-UHFFFAOYSA-N
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Description

N-Ethyl-1H-indazol-7-amine (CAS 1158012-45-3) is a high-purity indazole derivative supplied for research and development purposes. This compound features a molecular formula of C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . It is an alkylated derivative of the 1H-indazol-7-amine scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . Indazole-containing derivatives represent one of the most important heterocycles in drug discovery, known for their versatile biological activities . This specific amine-substituted indazole serves as a key synthetic intermediate and building block for the design and construction of more complex molecules targeting various diseases. Recent scientific literature highlights the significant research interest in indazole derivatives for developing novel anticancer agents and potent antiviral compounds, particularly against influenza . Researchers utilize this compound to explore new therapeutic pathways and develop inhibitors for targets such as kinase enzymes and viral polymerase proteins. Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-indazol-7-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-5-3-4-7-6-11-12-9(7)8/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

HMCSDLRWPXVRCH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1NN=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethyl 1h Indazol 7 Amine and Congeners

Strategies for 1H-Indazole Core Construction

The assembly of the 1H-indazole scaffold can be achieved through several powerful synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

C–H Activation/C–N Bond Formation Approaches

Transition-metal-catalyzed C–H activation has emerged as a step-economical and atom-economical approach for the synthesis of indazoles. These methods directly functionalize C–H bonds, avoiding the need for pre-functionalized starting materials.

Rhodium-catalyzed C–H activation/annulation reactions have been successfully employed for the synthesis of 1H-indazoles. nih.gov For instance, the reaction of benzimidates with nitrosobenzenes in the presence of a Rh(III)/Cu(II) catalyst system affords 1H-indazoles through a sequential C–H bond activation and intramolecular cascade annulation. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion and subsequent cyclization. nih.gov Another notable example involves the rhodium(III)-catalyzed C–H activation of N-H-imidates and subsequent C–N and N–N bond formation to yield substituted 1H-indazoles. nih.gov

Silver(I)-mediated intramolecular oxidative C–H amination of α-ketoester-derived hydrazones provides an efficient route to 3-substituted 1H-indazoles. acs.org This method is particularly effective for synthesizing indazoles with a variety of substituents at the 3-position, which can be challenging to access through other C–H amination protocols. acs.org Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org

Table 1: Overview of C–H Activation/C–N Bond Formation Approaches for 1H-Indazole Synthesis
Catalyst/MediatorStarting MaterialsKey TransformationAdvantages
Rh(III)/Cu(II)Benzimidates and NitrosobenzenesC–H activation/annulationFacile and efficient access to 1H-indazoles. nih.gov
Rh(III)N-H-Imidates and AzidesC–H activation/C–N and N–N bond formationTransformation under mild conditions. nih.gov
Ag(I)α-Ketoester-derived HydrazonesIntramolecular oxidative C–H aminationEfficient for synthesizing a variety of 3-substituted indazoles. acs.org

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a powerful and widely used strategy for the construction of the indazole ring system. These methods often involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized linear precursor.

One common approach involves the intramolecular Ullmann-type reaction. For example, a scalable three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed starting from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com The key step is the intramolecular cyclization of a hydrazone intermediate. thieme-connect.com Another strategy involves the reductive cyclization of 2-nitrobenzonitriles to form 3-amino-2H-indazoles. researchgate.net

Electrochemical methods have also been developed for the intramolecular cyclization to form 1H-indazoles. researchgate.netresearchgate.net These methods offer a sustainable and environmentally friendly alternative to traditional chemical oxidants. researchgate.net For instance, an electrochemical dehydrogenative C-N coupling of hydrazones has been developed for the synthesis of 1H-indazoles in a metal- and oxidant-free protocol.

A convergent two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. unina.it This method provides access to a substitution pattern that complements other synthetic approaches. unina.it

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of the indazole core. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be a highly effective method for forming C-C bonds. rsc.orgrsc.org

The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives has been achieved through palladium-mediated Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions. researchgate.net These reactions allow for the introduction of aryl, vinyl, and alkynyl substituents at the C4 position of the indazole ring. researchgate.net Furthermore, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a successful palladium-mediated Suzuki–Miyaura reaction, has been developed to furnish C7-arylated 4-substituted 1H-indazoles. nih.gov

The C3-functionalization of 1H-indazole has been achieved via Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.com The use of ferrocene-based divalent palladium complexes immobilized over ionic liquids has been shown to improve reaction yields and facilitate catalyst recycling. mdpi.com

Table 2: Palladium-Mediated Cross-Coupling Reactions for Indazole Synthesis and Functionalization
Reaction TypeSubstratesPosition FunctionalizedKey Features
Suzuki, Heck, Sonogashira, StilleHalogenated indazoles and corresponding coupling partnersC4Introduction of aryl, vinyl, and alkynyl groups. researchgate.net
Suzuki-MiyauraC7-bromo-4-substituted-1H-indazoles and boronic acidsC7Regioselective C7-arylation. nih.gov
Suzuki-Miyaura3-iodo-1H-indazole and organoboronic acidsC3Improved yields with ferrocene-based palladium catalysts in ionic liquids. mdpi.com

Diazotization and Cyclization Routes

The diazotization of ortho-substituted anilines followed by cyclization is a classical and reliable method for the synthesis of the 1H-indazole core. This strategy has been adapted and refined to allow for the preparation of a wide range of indazole derivatives.

A general route involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure and the formation of 1H-indazole. chemicalbook.com Similarly, the diazotization of o-alkynylanilines provides a pathway to 3-substituted 1H-indazoles. chemicalbook.com Another established method is the Davis-Beirut reaction, which involves the reaction of o-nitrobenzaldehydes with anilines.

More recently, a highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported via the diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This protocol is characterized by its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn A novel donor/acceptor diazo activation strategy has also been developed, where the condensation of diazonium salts with diazo compounds leads to a diazenium (B1233697) intermediate that undergoes cyclization to form indazoles in excellent yields. researchgate.netnih.govacs.org

Regioselective Introduction of the N-Ethyl Moiety

Once the indazole core is constructed, the regioselective introduction of an ethyl group at the N1 position is a crucial step in the synthesis of N-Ethyl-1H-indazol-7-amine. The indazole ring possesses two nitrogen atoms, N1 and N2, and direct alkylation often leads to a mixture of regioisomers. beilstein-journals.orgnih.gov Therefore, developing strategies for selective N1-alkylation is of significant synthetic importance.

N1-Alkylation Strategies

The regioselectivity of N-alkylation of the indazole scaffold is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of alkylating agent, base, and solvent. nih.gov

A common approach to achieve N1-selectivity is the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This combination has been shown to provide high N1-regioselectivity for a range of C3-substituted indazoles. nih.govresearchgate.net The rationale for this selectivity is often attributed to the thermodynamic stability of the N1-substituted product and potential chelation effects. beilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate in dioxane has been reported to favor the N1-alkylated product. nih.gov

The choice of the alkylating agent also plays a role. While alkyl bromides are commonly used, other electrophiles can also be employed. The development of regioselective protocols for indazole N1-alkylation provides a more cost-effective and efficient route to N1-substituted indazole precursors, which are valuable intermediates in drug discovery and development. nih.gov

Table 3: Conditions for Regioselective N1-Alkylation of Indazoles
BaseSolventAlkylating AgentObserved Selectivity
Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl BromideHigh N1-selectivity for C3-substituted indazoles. nih.govresearchgate.net
Cesium CarbonateDioxaneAlkyl TosylateFavors N1-alkylation for methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov

N2-Alkylation Strategies

The regioselective alkylation of the indazole nitrogen atoms is a critical step in the synthesis of many targeted compounds. While the N1 position is often thermodynamically favored, specific strategies have been developed to achieve selective alkylation at the N2 position.

Research has demonstrated that the use of specific catalytic systems can highly favor the formation of N2-alkylated products. For instance, the combination of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates has been shown to be a general and selective method for the N2-alkylation of 1H-indazoles and 1H-azaindazoles. This approach is notable for its high regioselectivity, often avoiding the formation of the N1-isomer.

Furthermore, the electronic nature of substituents on the indazole ring can significantly influence the regioselectivity of N-alkylation. Studies have shown that employing indazoles with electron-withdrawing groups at the C7 position, such as a nitro (NO₂) or a methoxycarbonyl (CO₂Me) group, can lead to excellent N2-regioselectivity, with reported selectivities of ≥96%. beilstein-journals.orgnih.govd-nb.info This directing effect is a powerful tool for chemists to control the outcome of the alkylation reaction.

A common strategy involves the use of a base and an alkylating agent in a suitable solvent. The choice of base and solvent can have a profound impact on the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor N1-alkylation. beilstein-journals.orgnih.gov Conversely, alternative conditions can be employed to enhance N2-selectivity.

Table 1: Selected N2-Alkylation Strategies for Indazole Derivatives

Indazole SubstrateAlkylating AgentCatalyst/BaseSolventMajor ProductYield (%)Reference
1H-IndazoleAlkyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂-N2-Alkyl-indazoleHigh-
7-Nitro-1H-indazoleEthyl bromideK₂CO₃DMF1-Ethyl-7-nitro-1H-indazole & 2-Ethyl-7-nitro-2H-indazole- beilstein-journals.orgnih.govd-nb.info
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFN1 and N2 isomers38 (N1), 46 (N2) nih.gov

Note: Specific yield data for every entry is not always available in the cited literature. The table presents a qualitative and quantitative overview based on the available information.

Selective Amination at the C7 Position

The introduction of an amino group at the C7 position of the indazole ring is a key transformation for accessing a range of biologically active molecules, including this compound. Direct C-H amination at this position is challenging; therefore, multi-step sequences are often employed.

A prevalent strategy involves the initial synthesis of a 7-halo-indazole, typically a 7-bromoindazole, which then serves as a handle for subsequent amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for forming carbon-nitrogen bonds. mdpi.com This reaction would involve coupling a 7-halo-N-ethyl-1H-indazole with an amine source in the presence of a palladium catalyst and a suitable ligand.

Another viable, albeit indirect, route to this compound involves the use of a 7-nitro-1H-indazole precursor. The nitro group can be introduced at the C7 position through established nitration procedures. Following the introduction of the nitro group, the N-ethyl group can be installed, often with a degree of regioselectivity as discussed in the N2-alkylation section. The final step is the reduction of the nitro group to the desired amine. This reduction can be achieved using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic media. A particularly "green" approach is the reductive N-alkylation of nitroarenes, where the alkylation and reduction of the nitro group can potentially be achieved in a single step using an aldehyde (in this case, acetaldehyde (B116499) for the ethyl group) and a reducing agent like zinc dust in acetic acid. nih.gov

More advanced and direct methods, such as iron-catalyzed C-H amination, have been successfully applied to the C7 position of indoles and may hold promise for the direct amination of N-ethyl-1H-indazole. nih.gov

Table 2: Potential Synthetic Routes for the C7-Amination of N-Ethyl-1H-indazole

Starting MaterialKey TransformationReagents/CatalystIntermediate/ProductNotesReference
N-Ethyl-7-bromo-1H-indazoleBuchwald-Hartwig AminationPd catalyst, ligand, base, amine sourceThis compoundA general and powerful C-N bond formation method. mdpi.com
7-Nitro-1H-indazoleN-Ethylation followed by Nitro Reduction1. Ethylating agent, base 2. Reducing agent (e.g., SnCl₂, H₂/Pd)This compoundA reliable, multi-step route. beilstein-journals.orgnih.govnih.gov
7-Nitro-1H-indazoleReductive N-AlkylationAcetaldehyde, Zn, Acetic AcidThis compoundA green, one-pot approach. nih.gov

Development of Divergent Synthetic Routes

Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. In the context of this compound and its congeners, divergent routes are primarily focused on controlling the regioselectivity of N-alkylation and the subsequent functionalization of the indazole core.

As highlighted in the N2-alkylation section, the choice of reaction conditions can be strategically manipulated to favor either N1 or N2 alkylation, providing a key divergent point in the synthesis. For example, the use of sodium hydride in THF generally favors the N1 isomer, while other conditions, such as the use of specific catalysts or the presence of directing groups at C7, can favor the N2 isomer. beilstein-journals.orgnih.govnih.gov

Another powerful divergent approach involves the use of electrochemical synthesis. The electrochemical synthesis of 1H-indazole N-oxides has been reported, which can then undergo divergent C-H functionalization reactions. nih.govnih.gov This method allows for the introduction of various substituents at different positions of the indazole ring, starting from a common N-oxide intermediate. The electrochemical conditions, such as the choice of cathode material, can also influence the reaction outcome, leading to either the N-oxide or the deoxygenated 1H-indazole. nih.govnih.gov

The synthesis of a versatile intermediate, such as a halogenated indazole, also opens up divergent pathways. For example, a 7-bromo-indazole can be a precursor to a wide range of C7-substituted analogs through various cross-coupling reactions, including Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and others, allowing for the synthesis of a diverse library of compounds.

Sustainable and Efficient Synthesis Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. For the synthesis of this compound and its congeners, several sustainable and efficient approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The functionalization of indazoles, including N-alkylation and cross-coupling reactions, has been successfully performed under microwave irradiation.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of substituted indazoles has been successfully demonstrated using flow reactors, providing a safe and scalable route to these important heterocyclic fragments.

Green Catalysts and Solvents: The use of non-toxic, renewable, and readily available catalysts and solvents is a cornerstone of green chemistry. Research has explored the use of natural catalysts, such as lemon peel powder, for the synthesis of 1H-indazoles under ultrasound irradiation, offering a simple and environmentally friendly method. organic-chemistry.org The use of water as a solvent, whenever possible, also contributes to the greenness of a synthetic process. The aforementioned one-pot reductive N-alkylation of nitroarenes using zinc in acetic acid is another example of a greener alternative to traditional multi-step processes that may use more hazardous reagents. nih.gov

Table 3: Examples of Sustainable and Efficient Synthesis Approaches for Indazole Derivatives

ApproachReaction TypeKey FeaturesReference
Microwave-Assisted SynthesisN-Alkylation, Cross-CouplingReduced reaction times, improved yields-
Flow ChemistryIndazole SynthesisIncreased safety, scalability, reproducibility-
Green Catalysis1H-Indazole SynthesisUse of natural, renewable catalyst (lemon peel powder) organic-chemistry.org
Reductive N-AlkylationOne-pot synthesis of N-alkyl aminesAvoids multi-step synthesis, uses less hazardous reagents nih.gov

Mechanistic Elucidation of Synthetic Transformations Involving the Indazole Ring System

Investigation of Catalytic Cycles

The construction of the indazole scaffold is frequently achieved through transition-metal-catalyzed reactions, each operating through a distinct catalytic cycle. These cycles provide efficient pathways for forming key C-N and N-N bonds. nih.govresearchgate.net

Cobalt(III)-catalyzed C-H bond functionalization represents a significant method for synthesizing N-aryl-2H-indazoles. nih.gov A proposed catalytic cycle for the reaction of azobenzenes and aldehydes begins with the active Co(III) catalyst. The cycle proceeds through several key steps:

Coordination: The azobenzene (B91143) substrate coordinates to the cobalt center. nih.gov

Cyclometalation: This is followed by the formation of a cobaltacycle intermediate. nih.gov

Migratory Insertion: The aldehyde then coordinates to the metal and undergoes migratory insertion, expanding the cobaltacycle. nih.gov

Protonation & Regeneration: Protonation of this metallacycle releases the alcohol intermediate and regenerates the active catalyst, allowing the cycle to continue. nih.gov Mechanistic studies have indicated that the aldehyde-insertion step can be irreversible in the catalytic cycle. nih.gov

Rhodium and copper co-catalyzed systems are also employed for the synthesis of 1H-indazoles via C-H activation and C-N/N-N coupling, offering redox-neutral conditions. nih.govresearchgate.net Similarly, cooperative catalysis by copper and palladium has been used to construct phosphorated 2H-indazoles through tandem C-N and C-P bond formation. nih.gov

The table below summarizes various catalytic systems used in the synthesis of the indazole ring.

Catalyst SystemReactantsProduct TypeReference
Co(III)Azobenzenes, AldehydesN-aryl-2H-indazoles nih.govnih.gov
[Cp*RhCl2]2 / AgSbF6Azoxy compounds, Diazoesters3-acyl-2H-indazoles nih.gov
Cu/Pd2-Alkynyl azobenzenesPhosphorated 2H-indazoles nih.gov
Rhodium / CopperImidate esters, Nitrosobenzenes1H-indazoles nih.govresearchgate.net

Characterization of Key Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the Co(III)-catalyzed synthesis of indazoles, a key seven-membered cobaltacycle has been identified as an intermediate following the migratory insertion of the aldehyde. nih.gov The subsequent protonation of this metallacycle releases an alcohol intermediate, which then cyclizes to form the indazole product. nih.gov

In other systems, different intermediates play crucial roles. For instance, in the electrochemical synthesis of 1H-indazole N-oxides, detailed mechanistic investigations involving electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry have suggested a radical pathway that proceeds through iminoxyl radical intermediates. researchgate.netnih.gov The use of such spectroscopic techniques is vital for detecting and characterizing these highly reactive species.

In palladium-catalyzed reactions, such as hydroamination, the formation of an η³-allyl-Pd(II) intermediate has been identified as the rate-determining step in certain cases, highlighting the importance of organometallic intermediates in catalytic cycles. acs.org

Radical Chain Mechanism Studies

While many indazole syntheses proceed through ionic or pericyclic pathways, a significant number operate via radical mechanisms. These reactions often provide alternative synthetic routes with unique selectivity.

An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes was investigated using Density Functional Theory (DFT) calculations, which revealed that the reaction proceeds through a radical chain mechanism. nih.gov This process involves an iodine-assisted hydrogen transfer from a benzylic position to a nitrogen atom. nih.gov

Electrochemical methods have also been developed that utilize radical pathways. An anodic oxidation approach for the cyclization of arylhydrazones to 1H-indazoles operates through an electrochemical radical Csp²–H/N–H cyclization. rsc.org In this system, the solvent, hexafluoroisopropanol (HFIP), not only acts as a proton donor but also promotes the formation of the necessary N-centered radicals. rsc.org Further evidence for radical pathways comes from electrochemical syntheses of 1H-indazole N-oxides, where EPR spectroscopy confirmed the presence of iminoxyl radicals. nih.gov

Radical-mediated C-N cross-coupling reactions also provide a route to substituted indazoles. Alkyl radicals, generated from diacyl peroxides using copper catalysis or a combination of copper and photoredox catalysis, can be coupled with nitrogen nucleophiles like indazole to form N-alkylated products. organic-chemistry.org Similarly, a silver(I)/persulfate system can be used for the direct radical alkylation and acylation of 2H-indazoles. rsc.org

Radical Source/InitiatorReaction TypeIntermediate SpeciesReference
IodineC-H FunctionalizationCarbon/Nitrogen Radicals nih.gov
Anodic OxidationC-H/N-H CyclizationN-centered Radicals rsc.org
Ag(I) / Na2S2O8Alkylation/AcylationAlkyl/Acyl Radicals rsc.org
Diacyl Peroxides (Cu or Photoredox)C-N Cross-couplingAlkyl Radicals organic-chemistry.org
Electrochemical (RVC cathode)N-Oxide SynthesisIminoxyl Radicals researchgate.netnih.gov

Transition State Analysis in N-Ethyl-1H-indazol-7-amine Synthesis

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is a powerful tool for understanding reaction kinetics and selectivity. It allows for the calculation of energy barriers for different reaction pathways, identifying the rate-determining step and rationalizing the observed product distribution.

While specific transition state analysis for the synthesis of this compound is not detailed in the surveyed literature, general principles can be illustrated from studies on related catalytic systems. For example, in a study of palladium-catalyzed hydroamination, DFT calculations were employed to perform a Hammett analysis and elucidate the factors controlling reaction outcomes. acs.org The analysis identified migratory insertion as the rate-, enantio-, regio-, and Z/E-geometry-determining step, with a calculated energy barrier of 18.8 kcal/mol. acs.org Furthermore, non-covalent interactions, such as a C–H···π interaction, were found to be critical in controlling the regio- and E-selectivities of the reaction. acs.org

Applying such a methodology to the synthesis of this compound would involve modeling the potential reaction pathways, such as the N-alkylation of 1H-indazol-7-amine or a cyclization route that forms the ethylated indazole directly. The calculated transition state energies would reveal the most favorable pathway and provide insights into how substituents on the aromatic ring and the nature of the ethylating agent influence the reaction rate and regioselectivity, ultimately guiding the development of more efficient and selective synthetic protocols.

Structure Activity Relationship Sar and Derivatization Studies of N Ethyl 1h Indazol 7 Amine Analogs

Positional Effects of N-Alkylation on Biological Activity

The position of the alkyl group on the indazole nitrogen atoms (N1 and N2) can significantly impact the biological activity of the resulting compounds. beilstein-journals.org While 1H-indazole is generally the more thermodynamically stable tautomer, the synthesis of N-alkylated derivatives can yield a mixture of N1 and N2 regioisomers. nih.govbeilstein-journals.org The distribution of these isomers is influenced by both steric and electronic effects of substituents on the indazole ring and the nature of the alkylating agent. beilstein-journals.orgbeilstein-journals.org

For instance, studies on various substituted indazoles have shown that the choice of base and solvent system can direct the alkylation towards either the N1 or N2 position. beilstein-journals.org Specifically, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation, while conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can lead to a loss of N2 regioselectivity for certain C7-substituted indazoles. beilstein-journals.org

The biological implications of this regioselectivity are profound. In many cases, one regioisomer exhibits significantly higher potency or a different pharmacological profile compared to the other. For example, in the development of certain kinase inhibitors, the precise orientation of the N-alkyl group is crucial for fitting into the ATP-binding pocket and achieving the desired inhibitory activity. Therefore, controlling the regioselectivity of N-alkylation is a critical step in the synthesis of biologically active indazole derivatives.

Impact of C7-Substitution on Molecular Recognition

Substitution at the C7 position of the indazole ring has been identified as a promising strategy for modulating the molecular recognition and biological activity of N-Ethyl-1H-indazol-7-amine analogs. ucsf.edu The C7 position is often oriented towards the solvent-exposed region in protein binding pockets, allowing for the introduction of various substituents to enhance affinity and selectivity.

SAR studies have revealed that the nature of the substituent at C7 plays a crucial role in the interaction with target proteins. For example, in the context of Akt kinase inhibitors, the introduction of even a small alkyl group at the C7 position was hypothesized to clash with the gatekeeper methionine residue of the wild-type enzyme, thereby conferring selectivity for analog-sensitive kinases. ucsf.edu The distance between the C7 carbon and the gatekeeper residue is a critical parameter in designing such selective inhibitors. ucsf.edu

Furthermore, the introduction of sulfonamide moieties at the C7 position has been explored for developing anticancer agents. nih.gov The ability to perform regioselective C7-functionalization, such as bromination followed by Suzuki-Miyaura cross-coupling, has opened up avenues for creating a diverse library of C7-arylated indazoles with potential biological activities. nih.gov These modifications can influence the electronic properties and conformational flexibility of the molecule, thereby impacting its binding to the target.

Design of Analogs for Enhanced Biological Potency and Selectivity

The design of this compound analogs with enhanced biological potency and selectivity is a primary goal of medicinal chemistry efforts. nih.gov This is often achieved through a combination of strategies, including molecular hybridization, where pharmacophoric elements from different known active molecules are combined. nih.govnih.gov

For example, the 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment for many kinases. nih.gov By incorporating this core and systematically modifying other parts of the molecule, researchers have developed potent inhibitors for various targets. SAR studies have guided these modifications, revealing that specific substituents at different positions of the indazole ring are crucial for activity. For instance, in a series of FGFR1 inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising enzymatic inhibition. nih.gov Further optimization led to a compound with an N-ethylpiperazine group that was identified as being important for both enzyme inhibitory and cellular activity. nih.gov

The development of orally bioavailable estrogen receptor degraders (SERDs) also highlights the importance of analog design. nih.gov Starting from a triphenylalkene scaffold, SAR studies led to the identification of a 1H-indazole derivative as a potent and efficient degrader of the ER-α protein. nih.gov These examples underscore the iterative process of design, synthesis, and biological evaluation that drives the discovery of new and improved therapeutic agents.

Table 1: Examples of this compound Analogs and their Biological Activities

CompoundTargetActivity (IC50/EC50)Key Structural Features
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0 nM (enzymatic)1H-indazol-3-amine scaffold with a methoxyphenyl group at C6. nih.gov
Optimized FGFR1 inhibitorFGFR12.9 nM (enzymatic)Incorporation of an N-ethylpiperazine group. nih.gov
1H-indazole derivative (SERD)ER-α degrader0.7 nMBased on a triphenylalkene scaffold. nih.gov
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348)5-HT2C receptor agonist1.0 nMFused furo[2,3-g]indazole scaffold with a C7-ethyl group. ebi.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve drug-like properties, and circumvent intellectual property limitations. nih.govresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that have similar spatial arrangements and biological activities. nih.govresearchgate.net

Scaffold hopping aims to identify novel core structures that can maintain the key interactions of the original molecule with its biological target. nih.gov For the indazole scaffold, this could involve replacing it with other bicyclic heteroaromatic systems that can present the necessary pharmacophoric groups in a similar orientation. This strategy can lead to the discovery of compounds with improved properties such as enhanced metabolic stability or better synthetic accessibility. nih.gov

Bioisosteric replacement is a more focused approach where a specific functional group is exchanged for another with similar physicochemical properties. nih.gov This can be used to fine-tune the potency, selectivity, and pharmacokinetic profile of a lead compound. For example, an amide bond, which can be susceptible to metabolic cleavage, might be replaced with a more stable bioisostere like a 1,2,3-triazole or an oxadiazole. nih.gov In the context of this compound analogs, a trifluoroethylamine group could be considered as a bioisosteric replacement for an amide to enhance metabolic stability. drughunter.com The strategic application of bioisosterism can address specific liabilities of a molecule while preserving its desired biological activity. nih.gov For instance, the replacement of a carboxylic acid with a tetrazole is a well-established bioisosteric switch. drughunter.com

The successful application of these strategies requires a deep understanding of the SAR of the parent molecule and the properties of the potential replacements. Computational tools and structural biology can play a crucial role in guiding the design of new analogs through scaffold hopping and bioisosteric replacement. researchgate.net

Computational Chemistry and Cheminformatics in N Ethyl 1h Indazol 7 Amine Research

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Ethyl-1H-indazol-7-amine, these studies, often employing Density Functional Theory (DFT), elucidate the distribution of electrons within the molecule, which is critical for its reactivity and interaction with other molecules. These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Research on related indazole derivatives has demonstrated the utility of DFT in characterizing their electronic properties. For instance, studies on novel indazole derivatives have utilized DFT to analyze the 3D and 2D ligand-receptor interactions, providing a detailed view of the electronic landscape that governs these bindings. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of how a compound like this compound interacts with its biological targets over time. dntb.gov.ua These simulations model the movements and interactions of atoms and molecules, providing a detailed view of the binding process and the stability of the compound-target complex. dntb.gov.ua

For instance, MD simulations, sometimes spanning 100 nanoseconds, can verify the interactions predicted by molecular docking and provide insights into the conformational changes that occur upon binding. dntb.gov.ua This technique is crucial for validating the binding modes and assessing the stability of the ligand-protein interactions, offering a more realistic representation than static docking models. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between the chemical structures of a series of compounds and their activities, QSAR models can guide the design of new, more potent derivatives. nih.govnih.gov

In the context of indazole-related compounds, QSAR studies have been instrumental in designing inhibitors for various biological targets. For example, QSAR models have been developed for quinazoline, imidazothiazole, and pyrazolopyrimidine derivatives to predict their inhibitory activity against both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These models, often achieving high correlation coefficients between predicted and experimental activities, are powerful tools for the rational design of new drug candidates. nih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govresearchgate.net

QSAR Model Parameters Description Example Application
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).A model for anti-MES activity of 1H-pyrazole-5-carboxylic acid derivatives showed an R² of 0.937. researchgate.net
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.The same anti-MES activity model had a Q² of 0.913. researchgate.net
R²pred (Predictive R²) Measures the predictive power of the model on an external test set.The anti-MES activity model demonstrated an R²pred of 0.929. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dntb.gov.ua This method is invaluable for understanding the binding mode of this compound and its derivatives to their protein targets and for estimating their binding affinity. dntb.gov.ua

Docking studies involve placing the ligand into the active site of the protein and scoring the different poses based on a scoring function that estimates the binding energy. nih.govajchem-a.com The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity. nih.govnih.gov

For example, in studies of other indole (B1671886) derivatives, molecular docking has been used to predict binding affinities and rationalize the observed biological activities. ajchem-a.com The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating stronger binding. ajchem-a.com

Compound Target Protein Docking Score (kcal/mol) Interacting Residues
Indole Derivative IIbCOX-2-11.35(Not specified)
Reference Drug (Meloxicam)COX-2-6.89(Not specified)
Indazole Derivative 8v(Not specified)(Not specified)(Not specified)
Indazole Derivative 8w(Not specified)(Not specified)(Not specified)
Indazole Derivative 8y(Not specified)(Not specified)(Not specified)

Table data based on findings for related indole and indazole derivatives. nih.govajchem-a.com

Theoretical Analysis of Tautomeric Forms and Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, theoretical analysis can be used to study the different possible tautomeric forms and their relative stabilities. This is important because different tautomers can have distinct chemical and biological properties.

Computational methods, particularly DFT, can be used to calculate the energies of different tautomers and the energy barriers for their interconversion. researchgate.net These calculations help to determine the most stable tautomer under different conditions (e.g., in the gas phase or in a solvent). researchgate.netnih.gov

Pre Clinical Biological Research and Mechanistic Investigations

Enzyme Inhibition Studies (in vitro/cell-based)

Indazole derivatives have been widely explored as inhibitors of various enzymes, demonstrating the versatility of this heterocyclic system in targeting different active sites.

Kinase Inhibition Profiling

The indazole nucleus is a well-established "hinge-binding" motif, a key interaction for inhibiting protein kinases. This has led to the development of numerous indazole-based kinase inhibitors.

While a specific kinase inhibition profile for N-Ethyl-1H-indazol-7-amine is not detailed in available literature, the broader class of indazole derivatives has shown potent inhibitory activity against a range of kinases crucial in cancer signaling pathways. For instance, certain 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors nih.gov. The Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation, making them attractive targets for cancer therapy.

The general inhibitory potential of the indazole scaffold against various kinases is summarized in the table below, compiled from studies on different indazole-based compounds.

Table 1: Representative Kinase Inhibition by Indazole Derivatives

Kinase Target Indazole Derivative Type Reported IC₅₀
Pan-Pim Kinases 3-(pyrazin-2-yl)-1H-indazoles Potent Inhibition

Note: The data presented is for structurally related indazole compounds and not specifically for this compound.

Inhibition of Metabolic Enzymes

The therapeutic potential of indazole derivatives extends beyond kinase inhibition to the modulation of metabolic enzymes.

One notable example is the inhibition of Nitric Oxide Synthase (NOS). 7-Nitro-1H-indazole, a related indazole derivative, has been characterized as an inhibitor of this enzyme. Further research has explored other indazoles for similar activity.

Modulators of Nitric Oxide Synthase and Factor Xa

As mentioned, indazole derivatives have been investigated as modulators of Nitric Oxide Synthase. The 7-nitro substituted indazoles, in particular, have been a focus of such studies.

There is currently a lack of specific public data on the activity of this compound or closely related analogues as modulators of Factor Xa, a key enzyme in the coagulation cascade.

Investigation of Cellular Mechanisms

Understanding the cellular consequences of enzyme inhibition is crucial for evaluating the therapeutic potential of any compound. Research into indazole derivatives has shed light on their ability to modulate fundamental cellular processes like cell cycle progression and apoptosis.

Cell Cycle Modulation

Several studies have demonstrated the ability of indazole-based compounds to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. For example, a study on 1H-indazole-3-amine derivatives revealed that a lead compound, referred to as 6o, could affect the cell cycle distribution in K562 chronic myeloid leukemia cells nih.gov. Treatment with this compound led to an increase in the G0/G1 population of cells and a decrease in the proportion of cells in the S phase, indicating a blockage in the transition from G1 to the DNA synthesis phase nih.gov.

N-(7-indazolyl)benzenesulfonamide derivatives have also been synthesized and identified as potent cell cycle inhibitors.

The table below summarizes the observed effects of a representative indazole derivative on cell cycle distribution.

Table 2: Effect of Indazole Derivative (Compound 6o) on Cell Cycle Distribution in K562 Cells nih.gov

Treatment Concentration (µM) % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
0 (Control) 29.4 - -
10 31.8 Decreased -
12 36.4 Decreased -

Data is for a 1H-indazole-3-amine derivative and not this compound.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Indazole derivatives have been shown to trigger this process in cancer cells. The same study on the 1H-indazole-3-amine derivative (compound 6o) demonstrated its ability to induce apoptosis in K562 cells in a dose-dependent manner nih.gov. The pro-apoptotic activity was confirmed through Annexin V-FITC/PI staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic studies further suggested that the apoptotic effect could be mediated through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway nih.gov.

The dose-dependent increase in apoptosis is detailed in the following table.

Table 3: Apoptosis Induction by Indazole Derivative (Compound 6o) in K562 Cells after 48h nih.gov

Treatment Concentration (µM) Total Apoptosis Rate (%)
0 (Control) -
10 9.64
12 16.59

Data is for a 1H-indazole-3-amine derivative and not this compound.

Receptor Binding and Modulation Studies (e.g., Estrogen Receptor, 5-HT2C Receptor)

The indazole core structure has been explored for its potential to interact with various receptors, leading to the development of selective ligands.

Estrogen Receptor: A series of nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized and identified as highly selective ligands for the estrogen receptor beta (ERβ). nih.gov These "indazole estrogens" have demonstrated high binding affinity for ERβ, with some compounds showing affinities comparable to estradiol and an ERβ affinity selectivity of over 100-fold compared to estrogen receptor alpha (ERα). nih.gov This selectivity is also observed in cell-based transcriptional assays, where some indazole derivatives act as potent ERβ agonists with efficacies similar to estradiol. nih.gov The development of these selective ligands may provide valuable pharmacological probes for studying the biological functions mediated by ERβ. nih.gov Further research has focused on fluoroalkylated indazole estrogens as potential PET imaging agents to visualize ERβ in tissues. researchgate.net

Indazole DerivativeReceptor TargetKey FindingReference
Phenyl-2H-indazole derivativesEstrogen Receptor β (ERβ)High affinity and >100-fold selectivity for ERβ over ERα. nih.gov
Fluoroethylated indazole estrogen (FEIE)Estrogen ReceptorsShowed 41-fold ERβ/ERα selectivity. researchgate.net
Fluoropropylated indazole estrogen (FPIE)Estrogen ReceptorsShowed 17-fold ERβ/ERα selectivity. researchgate.net

5-HT2C Receptor: While extensive research has been conducted on compounds targeting the serotonin 5-HT2C receptor, the direct investigation of this compound in this context is not prominent in the available literature. mdma.chnih.gov However, the broader class of indazole-containing molecules includes compounds that interact with serotonin receptors. For instance, Granisetron, an indazole-based serotonin receptor antagonist, is used in clinical settings to manage chemotherapy-induced nausea and vomiting. nih.gov This demonstrates that the indazole scaffold can be incorporated into molecules that modulate the serotonin system.

Antimicrobial and Anti-inflammatory Activities in Research Models

Indazole derivatives have been recognized for their wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. mdpi.comnih.govmdpi.com

Antimicrobial Activity: Various substituted indazole derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.comnih.gov For example, novel substituted acetamido-4-substitued-thiazole-5-indazole derivatives have been synthesized and tested for their antimicrobial activity, with many compounds showing promising results. Research has shown that the indazole nucleus is a key structural motif in compounds possessing antibacterial and antifungal activities. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of indazole and its derivatives has been investigated in both in vivo and in vitro models. nih.gov Studies using carrageenan-induced hind paw edema in rats, a model for acute inflammation, have shown that indazole and its derivatives can significantly inhibit inflammation in a dose- and time-dependent manner. researchgate.net For instance, 5-aminoindazole was found to produce a maximum inhibition of 83.09% at a 100 mg/kg dose in this model. nih.gov

The mechanisms underlying the anti-inflammatory effects of indazoles may involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenging of free radicals. nih.govresearchgate.net Computational molecular docking studies have also been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by examining their binding to the COX-2 enzyme. researchgate.net

CompoundAssay/ModelKey FindingReference
IndazoleCarrageenan-induced rat paw edemaMaximum 61.03% inhibition of inflammation at 100 mg/kg. nih.gov
5-AminoindazoleCarrageenan-induced rat paw edemaMaximum 83.09% inhibition of inflammation at 100 mg/kg. nih.gov
Indazole DerivativesIn vitro cytokine inhibitionInhibited pro-inflammatory cytokines (TNF-α, IL-1β). nih.govresearchgate.net
Indazole DerivativesIn vitro free radical scavengingInhibited DPPH activity and lipid peroxidation. nih.gov

Development of Chemical Probes for Biological Systems

The unique chemical properties of the indazole ring system have made it a valuable scaffold in the design and synthesis of novel molecular probes for biological research. researchgate.net These probes can be used for various applications, including fluorescent imaging and as matrices in mass spectrometry. researchgate.net

One example is the synthesis of a novel molecular emissive probe through a Schiff-base reaction involving 1H-indazole-6-carboxaldehyde and tetraethylenepentamine. researchgate.net Such probes leverage the photophysical properties of the indazole moiety to detect and visualize biological molecules or processes.

Furthermore, the development of highly selective ligands for specific biological targets, such as the indazole estrogens for ERβ, opens the door for their use as chemical probes. nih.gov By modifying these selective ligands, for instance by introducing radionuclides, they can be transformed into imaging agents for techniques like Positron Emission Tomography (PET), allowing for the non-invasive study of receptor distribution and function in vivo. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For N-Ethyl-1H-indazol-7-amine, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. Key expected signals would include:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene (B151609) ring of the indazole core. Their splitting patterns (doublets, triplets) and coupling constants would confirm their relative positions (H-4, H-5, H-6).

Indazole N-H Proton: A characteristically broad singlet for the N-H proton of the pyrazole (B372694) ring, its chemical shift being sensitive to solvent and concentration.

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, confirming the N-ethyl substituent. The integration of these signals would be in a 2:3 ratio.

Amine N-H Proton: A signal for the amino group proton, which may be broad and its position variable depending on the solvent and experimental conditions.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton. Expected signals would be in the aromatic region for the indazole ring carbons and in the aliphatic region for the two carbons of the ethyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Indazole-H ~8.0 Singlet
Aromatic-H 6.5 - 7.5 Multiplets
Amine-NH Variable Broad Singlet
Methylene (-CH₂) ~3.0 - 3.5 Quartet
Indazole-NH >10.0 Broad Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₉H₁₂N₄), the expected monoisotopic mass is approximately 176.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Common fragmentation pathways would involve the loss of the ethyl group or parts of the indazole ring system, leading to characteristic fragment ions that help to piece together the structure.

Interactive Data Table: Expected Mass Spectrometry Data

Analysis Expected Value Purpose
Molecular Formula C₉H₁₂N₄ Elemental Composition
Molecular Weight ~176.17 g/mol Molecular Mass
Exact Mass (HRMS) ~176.1062 Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, often broader, band for the N-H stretch of the indazole ring is also expected in a similar region.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-H Bending: An absorption band around 1600 cm⁻¹ is characteristic of the N-H bending vibration of the primary amine.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Vibration Type
Amine N-H 3300 - 3500 Stretch
Indazole N-H 3100 - 3300 Stretch
Aromatic C-H > 3000 Stretch
Aliphatic C-H < 3000 Stretch
C=C (Aromatic) 1450 - 1600 Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The indazole ring system is an aromatic chromophore that absorbs UV light. The spectrum of this compound in a suitable solvent (like ethanol or methanol) would be expected to show characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 400 nm. These absorptions correspond to π→π* transitions within the conjugated bicyclic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring.

X-ray Diffraction for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups. This analysis would unambiguously confirm the molecular structure in the solid state. However, obtaining single crystals of sufficient quality can be a significant challenge in research.

Q & A

Q. What established synthetic routes are used for N-Ethyl-1H-indazol-7-amine, and how can reaction parameters be optimized?

The synthesis typically involves multi-step protocols, including coupling reactions and functional group modifications. For example, alkylation of 1H-indazol-7-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Key parameters include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., palladium complexes for cross-coupling steps). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. For instance, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) are diagnostic.
  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 161 for [M+H]⁺). High-resolution MS (HRMS) validates the empirical formula.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm). Cross-referencing with NIST spectral databases ensures accuracy .

Q. How can researchers mitigate common side reactions during synthesis?

Side reactions like over-alkylation or oxidation are minimized by:

  • Using protecting groups (e.g., Boc for amine protection).
  • Controlling stoichiometry (limiting ethylating agents to 1.1 equivalents).
  • Employing inert atmospheres (N₂/Ar) to prevent oxidation of indazole rings. Post-reaction quenching (e.g., aqueous NaHCO₃) and rigorous washing steps remove unreacted reagents .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve the crystal structure of this compound?

Single-crystal X-ray diffraction data collected at low temperature (100 K) is refined using SHELXL. Key steps include:

  • Data Integration : Use SAINT or similar software to process diffraction images.
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters. Validation metrics (R₁ < 0.05, wR₂ < 0.10) ensure accuracy. Hydrogen bonding networks and π-π stacking interactions are mapped to explain stability .

Q. What methodologies assess the risk of nitrosamine contamination in this compound?

  • Risk Evaluation : Follow EMA and APIC guidelines to screen raw materials and synthetic pathways for nitrosatable amines. Supplier questionnaires (e.g., APIC’s two-step screening) identify contamination risks .
  • Analytical Detection : LC-MS/MS with a limit of detection (LOD) < 1 ppb quantifies N-nitrosamines. Columns like Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) and MRM transitions (e.g., m/z 118 → 76 for N-nitrosodimethylamine) are used .

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Ligand preparation includes geometry optimization at the B3LYP/6-31G* level.
  • DFT Calculations : Gaussian 09 evaluates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (PCM model) improve accuracy. Cross-validation with experimental IC₅₀ data refines predictions .

Q. How should researchers resolve discrepancies between spectroscopic data and theoretical predictions?

  • Replicate Experiments : Ensure consistency across multiple batches.
  • Complementary Techniques : Use IR spectroscopy to confirm functional groups absent in NMR (e.g., NH stretches at ~3400 cm⁻¹).
  • Statistical Analysis : Apply principal component analysis (PCA) to multivariate data. Outliers are investigated for synthesis or instrumentation errors .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Stability-Indicating Assays : UPLC-PDA monitors degradation products. Major degradation pathways (e.g., hydrolysis of the ethyl group) inform storage recommendations (desiccated, -20°C in amber vials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.